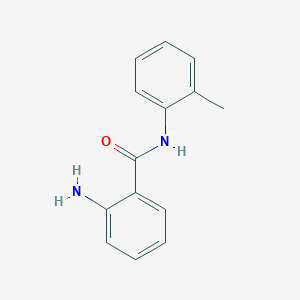

2-amino-N-(2-methylphenyl)benzamide

Description

2-Amino-N-(2-methylphenyl)benzamide is an ortho-substituted benzamide derivative characterized by an amino group (-NH₂) at the 2-position of the benzamide core and a 2-methylphenyl group attached via the amide nitrogen. This compound belongs to a broader class of 2-aminobenzamides, which are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis.

Properties

IUPAC Name |

2-amino-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXHTELQAYPDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352176 | |

| Record name | 2-amino-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4943-85-5 | |

| Record name | 2-amino-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methylphenyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amino group to the isocyanate, followed by cyclization to form the benzamide structure.

Industrial Production Methods

In an industrial setting, the production of 2-amino-N-(2-methylphenyl)benzamide can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production time. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Oxidation

The amino group undergoes oxidation to form nitro derivatives under strong acidic conditions. For example:

-

Reagent: Potassium permanganate (KMnO₄) in acidic medium.

-

Product: Quinones or nitrobenzamide derivatives .

This reaction is significant in synthesizing biologically active compounds, such as anticancer agents .

Reduction

The carbonyl group of the amide is susceptible to reduction:

-

Reagent: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

-

Product: Corresponding alcohols or amines.

This pathway is utilized in drug development to modify pharmacokinetic properties .

Substitution

The aromatic rings undergo electrophilic substitution:

-

Reagent: Nitric acid (HNO₃) or bromine (Br₂) in acetic acid.

-

Product: Nitrated or halogenated derivatives.

Substitution enhances the compound’s bioactivity, as seen in its antiviral and antimicrobial properties .

Reaction Conditions and Outcomes

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic | Nitro compounds |

| Reduction | LiAlH₄ | Methanol | Amines |

| Substitution | HNO₃ | 0–25°C | Nitrated benzamides |

Therapeutic Implications

Research highlights the compound’s role in:

-

Antineoplastic activity: Derivatives exhibit dose-dependent tumor growth inhibition .

-

Antiviral efficacy: Targets HBV core proteins, reducing viral DNA replication.

-

Antimicrobial effects: Inhibits Gram-positive bacteria, indicating antibiotic potential.

Comparative Analysis of Reaction Pathways

| Reaction Pathway | Key Observations | Reference |

|---|---|---|

| Oxidation | Selective nitration at para positions | |

| Reduction | Formation of secondary amines enhances solubility | |

| Substitution | Halogenation improves lipophilicity |

Structural and Reactivity Insights

The compound’s molecular structure (C14H14N2O) dictates its reactivity:

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide structure with an amino group and a 2-methylphenyl substituent. Its properties include:

- Molecular Weight : 226.27 g/mol

- LogP : 3.4

- Polar Surface Area : 55 Ų

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 2

These properties contribute to its reactivity and biological activity, making it an essential building block in various chemical syntheses.

Drug Development

2-amino-N-(2-methylphenyl)benzamide has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for interactions with biological targets. Notable applications include:

- Anticancer Research : Derivatives of this compound have shown significant inhibition against various cancer cell lines, indicating potential use in targeted therapies for neoplastic diseases .

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various derivatives that enhance therapeutic efficacy or provide new pharmacological profiles. Its versatility in organic synthesis allows researchers to modify its structure to explore different biological activities.

Material Science

In addition to its pharmaceutical applications, 2-amino-N-(2-methylphenyl)benzamide is utilized in the production of polymers and other materials due to its amide functional group, which can enhance the properties of plastics and rubbers.

Agricultural Chemicals

The compound's reactivity makes it suitable for developing agrochemicals, including pesticides and herbicides, contributing to advancements in agricultural science.

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of 2-aminobenzamides are heavily influenced by substituents on the phenyl ring and the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 2-Aminobenzamide Derivatives

Key Observations:

- Substituent Position : Ortho-substituted derivatives (e.g., 2-methylphenyl) exhibit steric hindrance, which may reduce rotational freedom and affect binding to biological targets compared to para-substituted analogs (e.g., p-tolyl in compound 7) .

- In contrast, electron-withdrawing groups (e.g., bromine in compound 2b) may improve reactivity in electrophilic substitutions .

- Biological Activity : The HDAC inhibitor CI-994 demonstrates that substituents on the amide nitrogen can dictate pharmacological mechanisms. The ortho-methyl group in the target compound may similarly influence bioactivity, though specific data are lacking .

Key Observations:

- High-Yield Routes : The use of isatoic anhydride with aromatic amines (e.g., p-toluidine) consistently yields >90% products under mild conditions .

- Steric Challenges : Ortho-substituted amines (e.g., 2-methylaniline) may require optimized reaction conditions due to steric hindrance during amide bond formation.

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs

Key Observations:

- Melting Points : Halogenated derivatives (e.g., 4′-bromo) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

- Spectral Signatures : The ortho-methyl group in the target compound would likely cause upfield shifts in ¹H-NMR due to shielding effects, distinguishing it from para-substituted analogs .

Biological Activity

2-amino-N-(2-methylphenyl)benzamide, also known as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of 2-amino-N-(2-methylphenyl)benzamide, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

- Chemical Formula : C14H14N2O

- Molecular Weight : 226.28 g/mol

- IUPAC Name : 2-amino-N-(2-methylphenyl)benzamide

The biological activity of 2-amino-N-(2-methylphenyl)benzamide can be attributed to several mechanisms:

- Antineoplastic Activity : Compounds similar to 2-amino-N-(2-methylphenyl)benzamide have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzamide derivatives can inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation in neoplastic cells .

- Antiviral Properties : Research has demonstrated that certain benzamide derivatives can interfere with viral replication processes. For example, specific benzamides have been identified to reduce HBV DNA levels by promoting the formation of empty capsids through interactions with HBV core proteins .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer progression and viral replication. For instance, some studies highlight the inhibition of dihydrofolate reductase (DHFR) as a mechanism through which benzamide derivatives exert their effects on cell growth and proliferation .

Cancer

A series of studies have evaluated the antitumor effects of benzamide derivatives, including 2-amino-N-(2-methylphenyl)benzamide:

- In Vivo Studies : In animal models, compounds exhibiting similar structures have been shown to significantly reduce tumor size in models of mammary adenocarcinoma and colon carcinoma. For example, a related compound demonstrated complete inhibition of tumor growth at specific dosages (e.g., 7.0 mg/kg/day) in SD rats .

- In Vitro Studies : Cytotoxicity assays against various cancer cell lines revealed that certain benzamides possess IC50 values indicating potent antitumor activity, with values often below 250 µg/mL being considered cytostatically active .

Infectious Diseases

The antiviral potential of benzamides has been explored extensively:

- Hepatitis B Virus (HBV) : Benzamide derivatives have shown promising results in reducing HBV replication in vitro by disrupting nucleocapsid assembly, suggesting their potential use as antiviral agents .

- Trypanosomiasis : A related compound was found to exhibit potent activity against Trypanosoma brucei, with an EC50 value as low as 0.001 μM in vitro, indicating strong antiparasitic properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamides:

- Substituent Effects : Variations in substituents at the aromatic rings significantly influence the potency and selectivity of these compounds. For example, modifications at the para or ortho positions can enhance binding affinity to target proteins or improve pharmacokinetic properties .

- Lead Optimization : The identification of lead compounds through high-throughput screening has led to the development of more potent analogues with improved selectivity and reduced toxicity profiles for both cancer and viral targets .

Case Studies

- Antitumor Efficacy in Rats :

- Antiviral Activity Against HBV :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.